4-Amino-2-cyanobenzoic acid
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Overview
Description
4-Amino-2-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2. It is a derivative of benzoic acid, featuring an amino group at the 4-position and a cyano group at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-cyanobenzoic acid can be synthesized through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under different conditions . Another method includes the diazotization of 4-aminobenzoic acid followed by a Sandmeyer reaction to introduce the cyano group .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process typically includes steps such as solvent-free stirring of reactants at elevated temperatures and subsequent purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitrobenzoic acids, aminobenzoic acids, and various substituted benzoic acid derivatives .
Scientific Research Applications
4-Amino-2-cyanobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-2-cyanobenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in various chemical interactions. These properties make it a versatile compound for studying enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
2-Amino-4-cyanobenzoic acid: Similar structure but with different positioning of functional groups, leading to different reactivity and applications.
4-Cyanobenzoic acid: Lacks the amino group, which affects its biological activity and chemical reactivity.
Uniqueness
4-Amino-2-cyanobenzoic acid is unique due to the presence of both amino and cyano groups on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
4-amino-2-cyanobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3H,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOPOUVWODSDLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C#N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369820-01-8 |
Source
|
Record name | 4-Amino-2-cyanobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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